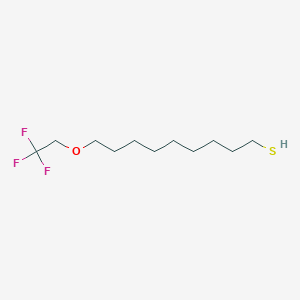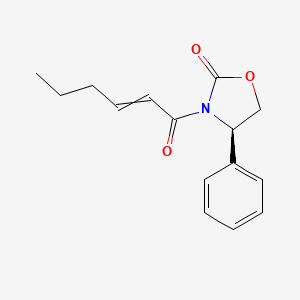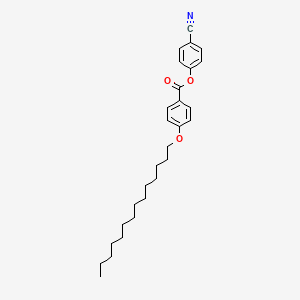
4-Cyanophenyl 4-(tetradecyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 4-(tetradecyloxy)benzoate is a chemical compound with the molecular formula C28H37NO3. It is a member of the phenyl benzoate derivatives, which are known for their liquid crystalline properties. This compound is particularly interesting due to its unique structural features, which include a cyanophenyl group and a long tetradecyloxy chain. These features contribute to its mesomorphic properties, making it a subject of study in the field of liquid crystals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(tetradecyloxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(tetradecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl 4-(tetradecyloxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The cyanophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Substitution: Depending on the nucleophile, various substituted products can be formed.
Oxidation: Oxidized derivatives of the cyanophenyl group.
Reduction: Reduced derivatives of the cyanophenyl group.
Hydrolysis: 4-cyanophenol and 4-(tetradecyloxy)benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 4-(tetradecyloxy)benzoate has several scientific research applications:
Liquid Crystals: It is used in the study of liquid crystalline phases due to its mesomorphic properties.
Material Science: The compound is investigated for its potential use in the development of new materials with specific electro-optical properties.
Pharmaceuticals: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural features.
Polymer Chemistry: It is used in the synthesis of polymers with liquid crystalline properties
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 4-(tetradecyloxy)benzoate is primarily related to its ability to form liquid crystalline phases. The cyanophenyl group and the long alkoxy chain contribute to the compound’s ability to self-assemble into ordered structures. These structures can exhibit various phases, such as smectic and nematic phases, depending on the temperature and other conditions. The molecular interactions involved include van der Waals forces, dipole-dipole interactions, and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanophenyl 4-(decyloxy)benzoate
- 4-Cyanophenyl 4-(dodecyloxy)benzoate
- 4-Cyanophenyl 4-(hexadecyloxy)benzoate
Uniqueness
4-Cyanophenyl 4-(tetradecyloxy)benzoate is unique due to its specific alkoxy chain length, which influences its mesomorphic properties. Compared to similar compounds with shorter or longer alkoxy chains, it exhibits different phase transition temperatures and stability ranges. This makes it particularly useful for studying the effects of chain length on liquid crystalline behavior .
Eigenschaften
CAS-Nummer |
194662-94-7 |
|---|---|
Molekularformel |
C28H37NO3 |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-tetradecoxybenzoate |
InChI |
InChI=1S/C28H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-31-26-20-16-25(17-21-26)28(30)32-27-18-14-24(23-29)15-19-27/h14-21H,2-13,22H2,1H3 |
InChI-Schlüssel |
GLSOQEUPONFCAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
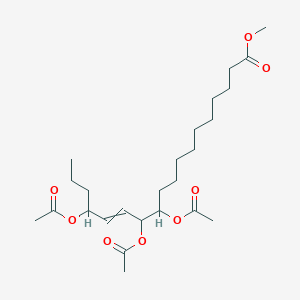

![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
![Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]-](/img/structure/B12580856.png)
![1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea](/img/structure/B12580862.png)
![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)
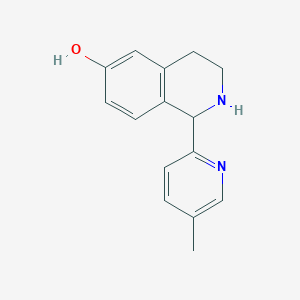
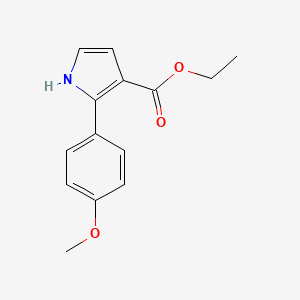

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)

